N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetically designed small molecule characterized by three key structural elements:
Aromatic Substituent: A 2-methoxy-5-methylphenyl group attached via an acetamide linker. The methoxy group at the ortho position introduces steric and electronic modulation, while the para-methyl group enhances lipophilicity.
Dihydropyridinone Core: A 1,2-dihydropyridin-2-one (lactam) ring, providing metabolic stability compared to fully unsaturated pyridines.
Piperidine Sulfonyl Moiety: A piperidine-1-sulfonyl group at the 5-position of the dihydropyridinone, contributing to polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-15-6-8-18(28-2)17(12-15)21-19(24)14-22-13-16(7-9-20(22)25)29(26,27)23-10-4-3-5-11-23/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUKWNCDUKRDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core pyridine structure, followed by the introduction of the piperidine sulfonyl group and the acetamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Analog with Modified Aromatic Substituent: N-[(4-methylphenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS 1358672-08-8)
- Key Differences :
- Implications :
- The benzyl analog’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
- The absence of an ortho-methoxy group could lead to faster metabolic clearance due to unhindered CYP450 interactions.
Analog with Heterocyclic Modifications: 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- Key Differences: The dihydropyridinone-piperidine sulfonyl core is replaced with a triazolyl-sulfanyl-allyl-pyridinyl system. The triazole introduces a heterocyclic scaffold capable of π-π stacking (via pyridinyl) and thiol-mediated interactions .
- Implications :
- The triazole’s metabolic stability contrasts with the lactam’s susceptibility to hydrolysis, suggesting divergent pharmacokinetic profiles.
- The allyl group may increase reactivity, posing risks of off-target effects.
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Substituent Features | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | C21H27N3O5S* | 433.52* | 2-methoxy-5-methylphenyl | Reference standard |
| 4-Methylbenzyl Analog | C20H25N3O4S | 403.5 | 4-methylbenzyl | Increased lipophilicity |
| Triazolyl-Sulfanyl Analog | C20H21N5O2S2 | 451.55 | Triazole, allyl, pyridinyl | Expanded heterocyclic system |
*Estimated based on structural similarity to C20H25N3O4S with added methoxy group.
Research Findings and Implications
- Piperidine Sulfonyl Group : Present in both the target and 4-methylbenzyl analog, this moiety enhances solubility via sulfonyl-oxygen interactions, critical for oral bioavailability .
- Substituent Effects: The ortho-methoxy group in the target compound may reduce CYP450-mediated metabolism compared to the 4-methylbenzyl analog’s unsubstituted benzyl group .
- Lactam vs. Triazole Stability: The dihydropyridinone core in the target compound offers balanced metabolic stability, whereas the triazole’s resistance to hydrolysis may necessitate dose adjustments.
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Molecular Formula: C23H27N3O6S
IUPAC Name: this compound
SMILES Representation: Cc(cc1)cc(NC(CN2c(cc(cc3)S(N4CCCCC4)(=O)=O)c3OCC2=O)=O)c1OC
Antimicrobial Activity
Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies evaluating the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) found that certain derivatives demonstrated potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Salmonella typhi | 0.40 | 0.45 |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties. In particular, it has been noted for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes, which are significant in various therapeutic contexts. The inhibition of AChE is particularly relevant for neurodegenerative diseases such as Alzheimer's .
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase (AChE) | 85% |
| Urease | 75% |
Pharmacological Implications
The presence of piperidine and sulfonamide moieties in the compound suggests potential applications in treating conditions related to pain management and inflammation. Compounds with similar structures have been associated with anesthetic properties and the management of cocaine addiction .
Case Studies
A case study involving the synthesis of related piperidine derivatives showed that these compounds could effectively reduce glucose levels in diabetic models, indicating a potential role in metabolic disorders .
Another study focused on the structure-activity relationship (SAR) of Mannich bases, highlighting that modifications in the piperidine ring could enhance biological activity against various targets, including cancer cells .
Q & A
Basic: What are the optimized synthetic routes for this compound, considering multi-step reaction efficiency?
Answer:
The synthesis typically involves three key steps:
Piperidine sulfonylation : React piperidine with sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl-piperidine intermediate.
Pyridinone ring formation : Use a cyclocondensation reaction between a β-keto ester and urea derivatives in acidic media (e.g., acetic acid, reflux) to generate the 2-oxo-1,2-dihydropyridine core.
Acetamide coupling : Employ carbodiimide-based coupling (e.g., EDC/HOBt) to attach the N-(2-methoxy-5-methylphenyl) group to the pyridinone-sulfonyl intermediate.
Purification is critical at each step; column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reactions via TLC and confirm structures using -NMR (e.g., methoxy singlet at δ 3.8 ppm) and HRMS .
Advanced: How can researchers resolve contradictory data in biological activity assays across cell lines?
Answer:
Contradictions often arise from variations in cell permeability, metabolic activity, or off-target effects. Mitigate this by:
- Standardized protocols : Use identical cell passage numbers, serum batches, and incubation times.
- Dose-response validation : Perform 10-point dose curves (e.g., 0.1 nM–100 μM) to confirm IC consistency.
- Off-target profiling : Screen against a panel of 50+ kinases/pharmacologically relevant targets (e.g., CEREP panels).
- Mechanistic studies : Combine RNA-seq and proteomics to identify pathway-specific responses.
Refer to Design of Experiments (DoE) frameworks to systematically optimize assay conditions, as demonstrated in flow-chemistry optimizations for structurally complex molecules .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- -NMR : Key signals include the methoxy group (δ 3.8–3.9 ppm, singlet), dihydropyridinone NH (δ 10.2–10.5 ppm), and piperidine sulfonyl protons (δ 1.5–2.1 ppm, multiplet).
- FT-IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm) and amide carbonyl (C=O at 1650–1680 cm).
- HRMS : Exact mass should match the molecular formula (e.g., CHNOS requires m/z 418.1434 [M+H]).
Cross-validate with HPLC purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced: What computational strategies model binding interactions with enzymatic targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses in the sulfonyl-binding pocket of kinases (e.g., PI3Kγ).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (AMBER/CHARMM force fields) to assess hydrogen bonding with catalytic residues (e.g., Lys-833 in PI3Kγ).
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for SAR-guided modifications (e.g., methoxy → ethoxy substitutions).
Validate predictions with SPR (surface plasmon resonance) for binding kinetics (k/k) .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Enzyme inhibition : Test against PI3K isoforms (α/β/γ/δ) using ADP-Glo™ kinase assays (IC < 1 μM suggests therapeutic potential).
- Cytotoxicity : Screen in HEK-293 and cancer cell lines (e.g., MCF-7, A549) via MTT assays (48–72 hr exposure).
- Solubility/PAMPA : Assess passive permeability (e.g., PAMPA-BBB for blood-brain barrier penetration).
Include positive controls (e.g., LY294002 for PI3K) and validate with triplicate runs .
Advanced: How to design SAR studies to optimize pharmacological profiles?
Answer:
- Core modifications : Replace the dihydropyridinone with quinazolinone to enhance metabolic stability.
- Substituent variation : Synthesize analogs with halogens (F, Cl) at the 5-methylphenyl position to modulate lipophilicity (clogP 2.5–4.0).
- QSAR modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., polar surface area, H-bond donors) with activity.
Prioritize compounds with >10-fold selectivity in target vs. off-target panels .
Basic: What stability parameters should be monitored during storage?
Answer:
- Purity : Analyze monthly via HPLC (retention time shift indicates degradation).
- Moisture sensitivity : Store under nitrogen with desiccant (RH < 20%); TGA/DSC can assess hygroscopicity.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor for color changes or precipitate formation.
Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Advanced: How to determine metabolic pathways in preclinical models?
Answer:
- Radiolabeled tracing : Synthesize -labeled analogs and track metabolites in rat plasma via LC-MS/MS.
- CYP phenotyping : Incubate with human liver microsomes + CYP inhibitors (e.g., ketoconazole for CYP3A4).
- Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect thiol adducts.
Correlate findings with in silico tools (e.g., MetaSite) to predict Phase I/II metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
